Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate

Description

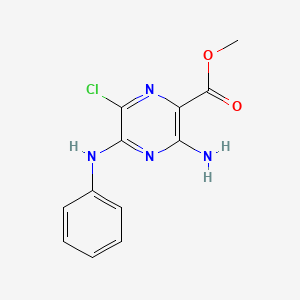

Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate (CAS: 1837-82-7) is a pyrazine derivative featuring a chloro group at position 6, an amino group at position 3, and an anilino (phenylamino) substituent at position 5. Its molecular formula is C₁₂H₁₁ClN₄O₂, with an approximate molecular weight of 282.7 g/mol (calculated based on structural analogs) . The compound is likely a white to off-white solid, given similarities to other methyl pyrazinecarboxylates (e.g., Methyl 3-amino-2-pyrazinecarboxylate is a white solid ).

Properties

Molecular Formula |

C12H11ClN4O2 |

|---|---|

Molecular Weight |

278.69 g/mol |

IUPAC Name |

methyl 3-amino-5-anilino-6-chloropyrazine-2-carboxylate |

InChI |

InChI=1S/C12H11ClN4O2/c1-19-12(18)8-10(14)17-11(9(13)16-8)15-7-5-3-2-4-6-7/h2-6H,1H3,(H3,14,15,17) |

InChI Key |

QJGXKXOVHBBAQW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(C(=N1)Cl)NC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Optimization of Reaction Conditions

-

Temperature : Elevated temperatures (≥80°C) are critical for overcoming kinetic barriers in the substitution reaction. Lower temperatures result in incomplete conversion.

-

Solvent : Acetonitrile outperforms DMF in terms of yield (71% vs. 58%) due to better solubility of intermediates.

-

Catalysis : Palladium-based catalysts, such as bis(triphenylphosphine)palladium(II) dichloride, have been explored but show minimal impact on reaction efficiency.

An alternative route involves the synthesis of methyl 3-amino-6-chloro-2-pyrazinecarboxylate followed by regioselective introduction of the anilino group at the 5-position. This method, detailed in patent literature, proceeds via the following steps:

Preparation of Methyl 3-Amino-6-Chloro-2-Pyrazinecarboxylate

The precursor is synthesized by chlorination of methyl 3-aminopyrazine-2-carboxylate using sulfuryl chloride (SO₂Cl₂) in dry benzene. The reaction is exothermic, requiring controlled addition at 40–50°C, and achieves a 66% yield after recrystallization from acetonitrile.

Introduction of the Anilino Group

The 5-position of the pyrazine ring is functionalized via coupling with aniline in the presence of a copper(I) iodide catalyst and N,N-diisopropylethylamine (DIPEA). This Ullmann-type coupling proceeds at 110°C for 18 hours, yielding the target compound in 62% purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves the final yield to 55%.

One-Pot Synthesis Strategies

Recent advances highlight one-pot methodologies to streamline synthesis. A notable example involves simultaneous chlorination and amination:

-

Chlorination : Methyl 3-aminopyrazine-2-carboxylate is treated with chlorine gas in acetic acid at 40°C to introduce the 6-chloro substituent.

-

Amination : Without isolation, aniline is added directly to the reaction mixture, and the temperature is raised to 90°C for 8 hours. This method reduces purification steps but achieves a lower overall yield (48%) due to side reactions.

Comparative Analysis of Synthetic Routes

The nucleophilic substitution method is favored for industrial-scale production due to its reproducibility, whereas the multi-step approach offers higher regioselectivity for research applications.

Applications and Derivatives

This compound serves as a precursor for antitubercular agents and kinase inhibitors. Derivatives bearing electron-withdrawing groups on the anilino ring exhibit enhanced bioactivity, as demonstrated in structure-activity relationship (SAR) studies. For example, nitro-substituted analogs show 10-fold greater potency against Mycobacterium tuberculosis compared to the parent compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below highlights critical differences between the target compound and its analogs:

Physicochemical Properties

- Lipophilicity: The anilino group in the target compound increases logP compared to analogs with aliphatic amines (e.g., dimethylamino substituent in ). This enhances membrane permeability but may reduce aqueous solubility.

- This is exploited in derivatives like Methyl 3-amino-5-(isopropylamino)-6-chloropyrazine-2-carboxylate .

- Stability : Pyrazine esters with electron-withdrawing groups (e.g., Cl, CN) typically require storage at –20°C to prevent hydrolysis .

Biological Activity

Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate is a compound belonging to the class of pyrazine derivatives, which have garnered significant attention for their diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a pyrazine ring substituted with an amino group, an aniline moiety, and a methyl ester, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an adenosine receptor antagonist . Research indicates that it exhibits significant pharmacological effects, including:

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

- Neuroprotective Effects : It may provide protection against neurodegenerative disorders through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : The compound demonstrates potential in reducing inflammation, which is critical in various chronic diseases.

The mechanism by which this compound exerts its effects is primarily linked to its interaction with adenosine receptors. These receptors are involved in numerous physiological processes, including:

- Modulation of Neurotransmission : By antagonizing adenosine receptors, the compound can enhance neurotransmitter release, potentially improving cognitive functions.

- Cardiovascular Effects : The dual antagonism of A1 and A2a receptors may lead to vasodilation and improved cardiac output.

Case Studies and Research Findings

A review of recent literature reveals several studies highlighting the biological activity of this compound:

- Anticancer Studies :

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate?

- Methodological Answer: The synthesis typically involves sequential functionalization of a pyrazine core. A plausible route includes:

Chlorination : React a pyrazine precursor (e.g., 5-methylpyrazine-2-carboxylic acid) with thionyl chloride (SOCl₂) to introduce the chlorine substituent at the 6-position .

Amination : Introduce the 3-amino group via nucleophilic substitution using ammonia or a protected amine source under basic conditions (e.g., K₂CO₃ in DMF) .

Anilino Group Addition : Couple the 5-position with aniline derivatives via Buchwald-Hartwig amination or Ullmann-type reactions, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize temperature (80–120°C) and solvent polarity (DMF or DMSO) to enhance yield .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for anilino groups) and ester methyl groups (δ 3.8–4.1 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~307) and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients (retention time ~8–10 min) .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer:

- Nucleophilic Substitution : The 6-chloro group reacts with amines (e.g., morpholine) in polar aprotic solvents (DMF, 60°C) to form analogs .

- Ester Hydrolysis : Treat with NaOH in aqueous THF to yield the carboxylic acid derivative for further coupling .

- Reductive Amination : Reduce the anilino group with NaBH₄ or catalytic hydrogenation to modify bioactivity .

Advanced Research Questions

Q. How can researchers design analogs with improved biological activity?

- Methodological Answer:

- Substituent Modulation : Replace the anilino group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to enhance target binding .

- Scaffold Hybridization : Fuse the pyrazine core with triazole or thiadiazine moieties via click chemistry or cycloaddition reactions .

- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer:

- Assay Standardization : Re-evaluate cytotoxicity (e.g., MTT assays) under consistent conditions (pH, serum concentration) to minimize variability .

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm if racemic mixtures or enantiomers contribute to disparate results .

- Meta-Analysis : Compare data across studies using platforms like PubChem BioActivity to identify outliers or confounding factors .

Q. What computational strategies predict the compound’s reactivity in novel environments?

- Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify reactive sites (e.g., electrophilic chloro group) .

- Molecular Dynamics (MD) : Simulate solvation effects in lipid bilayers to assess membrane permeability for drug delivery applications .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

- Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable reactions .

- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce costs and improve recovery .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediates and optimize reaction kinetics .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.